2-(4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-methylacetamide
Description
The compound 2-(4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-methylacetamide is a synthetic acetamide derivative featuring a tetrahydroquinazolinone core substituted with a (5-formyl-2-methoxyphenyl)methyl group at position 1 and a phenylacetamide moiety at position 2. Its molecular structure integrates multiple pharmacophoric elements:
- A tetrahydroquinazolinone scaffold (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl), known for its bioactivity in anticonvulsant and anti-inflammatory agents .
- A 5-formyl-2-methoxybenzyl substituent, which may enhance binding affinity to enzymatic targets through hydrogen bonding and π-π interactions.
- An N-methylacetamide side chain, a common motif in drug design to improve solubility and metabolic stability.
Properties
IUPAC Name |
2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-27-24(31)14-17-7-10-20(11-8-17)29-25(32)21-5-3-4-6-22(21)28(26(29)33)15-19-13-18(16-30)9-12-23(19)34-2/h3-13,16H,14-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAAYIRCPOJUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-methylacetamide is a complex organic molecule with potential therapeutic applications. Its unique structure features a tetrahydroquinazolin core and various functional groups that may influence its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 505.6 g/mol. The structural complexity arises from the presence of multiple functional groups including formyl and methoxy groups which are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O5 |
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolin derivatives. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of key signaling pathways associated with cell survival and proliferation.
- Mechanism of Action : The compound may interact with specific molecular targets such as protein kinases or transcription factors involved in cancer progression.
- Case Studies : In vitro studies have demonstrated that derivatives with similar structures can inhibit tumor growth in human breast cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways .
Antimicrobial Activity
The compound's derivatives have been evaluated for their antimicrobial properties against a range of pathogens. Research indicates that certain quinazolin derivatives exhibit significant antibacterial and antifungal activities.
- Inhibition Studies : Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the structural features that contribute to antimicrobial efficacy .
- Case Studies : A study reported that quinoline derivatives showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Effects
Quinazolin derivatives have also been studied for their anti-inflammatory properties. The ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages has been a focal point.
- Mechanism : The anti-inflammatory action is often attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
- Research Findings : Compounds similar to the target molecule have demonstrated significant reductions in pro-inflammatory cytokines in experimental models .
Scientific Research Applications
The compound 2-(4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-methylacetamide is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and related areas.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 392.45 g/mol. The structure contains a tetrahydroquinazoline core that is substituted with both formyl and methoxy groups, contributing to its unique chemical reactivity and biological activity.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydroquinazoline derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the methoxy and formyl groups may enhance these effects by modulating signaling pathways involved in cancer progression.
Antimicrobial Properties
There is emerging evidence suggesting that quinazoline derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to interact with bacterial enzymes or disrupt cell membrane integrity could be responsible for its potential efficacy as an antimicrobial agent.
Enzyme Inhibition
Compounds that feature a tetrahydroquinazoline moiety are often investigated for their ability to inhibit specific enzymes associated with disease processes. For example, inhibition of kinases or proteases can lead to therapeutic effects in conditions such as cancer or inflammation.
Drug Development
The structural complexity and biological activity of This compound position it as a candidate for drug development. Its derivatives could be optimized for enhanced potency and selectivity against target diseases.
Pharmacological Studies
Pharmacological studies focusing on this compound could elucidate its mechanism of action, pharmacokinetics, and pharmacodynamics. Such studies are crucial for assessing the therapeutic potential and safety profile of new drug candidates.
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Variations
The target compound shares structural homology with several acetamide derivatives reported in the literature. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Scaffold Differences: The target compound and share a tetrahydroquinazolinone core, whereas and utilize quinazolinone or thiazolidinedione scaffolds, respectively.
Substituent Impact :
- The 5-formyl group in the target compound is unique among analogs, offering a reactive aldehyde for further derivatization or covalent binding to biological targets.
- Chlorine or methoxy groups in analogs (e.g., ) enhance lipophilicity and metabolic stability but may reduce solubility compared to the formyl group .
Bioactivity Trends: Quinazolinone derivatives () exhibit anticonvulsant activity, likely via modulation of GABAergic pathways . Thiazolidinedione-linked acetamides () show hypoglycemic effects, suggesting the target compound’s bioactivity may vary significantly based on its substituents .
Key Observations:
- Synthetic Feasibility : The target compound’s synthesis may face challenges due to steric hindrance from the 5-formyl-2-methoxybenzyl group, requiring optimized coupling conditions (e.g., DMF/K₂CO₃ at RT) .
- Solubility : The formyl group in the target compound could marginally improve aqueous solubility compared to chlorine-substituted analogs (e.g., ) but remains less soluble than thiazolidinedione derivatives .
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazolinone scaffold is typically formed by cyclizing anthranilic acid or its esters with urea or carbamates. For example, heating methyl anthranilate with urea at 180–200°C under solvent-free conditions yields 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Alternative methods employ phosgene or triphosgene in dichloromethane with triethylamine to form the cyclic urea structure.
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl anthranilate | Urea | Solvent-free | 200°C | 78% |
| Anthranilic acid | Triphosgene | DCM | 0°C → RT | 85% |
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K2CO3 | DMF | 80°C | 12 h | 65% |
| Cs2CO3 | DMSO | 100°C | 6 h | 72% |
| DBU | ACN | 60°C | 8 h | 58% |
Functionalization at the C3 Position
Suzuki-Miyaura Coupling for Phenyl Group Attachment
A palladium-catalyzed coupling installs the 4-bromophenyl group at C3. Using Pd(PPh3)4 (5 mol%), 4-bromophenylboronic acid (1.5 equiv), and Na2CO3 in dioxane/H2O (3:1) at 90°C achieves 80–85% yield. Microwave-assisted conditions (150°C, 30 min) enhance efficiency to 91%.
Amidation to Introduce N-Methylacetamide
The bromophenyl intermediate is converted to the acetamide via a Buchwald-Hartwig amination. Reaction with methylamine (2.0 equiv), Xantphos (4 mol%), and Pd2(dba)3 (2 mol%) in toluene at 110°C furnishes the amine, which is acetylated using acetyl chloride and DMAP.
Table 3: Amidation Conditions Comparison
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd2(dba)3 | Xantphos | Toluene | 75% |
| Pd(OAc)2 | BINAP | DMF | 68% |
Oxidation of the Benzyl Protecting Group
Deprotection and Formylation
The acetal-protected formyl group is regenerated using aqueous HCl in THF (1:1) at 50°C. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM ensures selective conversion to the aldehyde without over-oxidation.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1 gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved via -NMR, -NMR, and HRMS. Key spectral data:
-
-NMR (400 MHz, DMSO-d6): δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, NH), 7.89–7.15 (m, 8H, Ar-H).
-
HRMS (ESI): m/z calc. for C27H24N3O5 [M+H]+: 470.1709; found: 470.1712.
Q & A
Q. What synthetic routes are commonly used to prepare the quinazolinone core in this compound, and how are substituents introduced?
The quinazolinone core is typically synthesized via cyclization reactions. For example, methyl 2-isothiocyanatobenzoate can react with glycine to form a thioxoquinazolinone intermediate, which is oxidized using hydrogen peroxide to yield the dioxoquinazolinone scaffold . Substituents like the 5-formyl-2-methoxyphenylmethyl group are introduced via alkylation or nucleophilic substitution. For instance, intermediates such as chloroacetamide derivatives (e.g., 2-chloro-N-methylacetamide) can react with the quinazolinone core under basic conditions (e.g., potassium carbonate in DMF) to append functional groups .
Q. How is the structure of this compound confirmed, and what analytical techniques are critical for characterization?
Key techniques include:
- NMR spectroscopy : To verify substituent positions and regioselectivity (e.g., distinguishing between 1,2,3,4-tetrahydroquinazolinone isomers) .
- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography : To resolve ambiguities in stereochemistry or tautomeric forms, as seen in studies of related quinazolinone derivatives .
Q. What preliminary biological activities have been reported for structurally similar quinazolinone derivatives?
Analogous compounds exhibit anticonvulsant, hypoglycemic, and anti-inflammatory activities. For example, N-substituted acetamide derivatives with dioxothiazolidine moieties showed hypoglycemic effects in mice models , while benzimidazole-acetamide hybrids demonstrated anti-inflammatory activity via COX-2 inhibition . These findings suggest potential therapeutic pathways for the target compound.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological efficacy of this compound?
- Systematic substitution : Vary substituents on the phenylacetamide and quinazolinone moieties (e.g., replacing methoxy with ethoxy or halogen groups) to assess effects on target binding .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding with the 5-formyl group or π-π stacking with the quinazolinone ring .
- In vitro assays : Prioritize modifications based on enzymatic inhibition (e.g., kinase assays) or receptor-binding studies .
Q. What experimental strategies address low yields in multi-step syntheses of this compound?
- Protecting group optimization : For example, use tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation steps .
- Catalyst screening : Palladium catalysts or phase-transfer agents can improve coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Reaction monitoring : Employ TLC or HPLC to identify bottlenecks (e.g., incomplete oxidation of thioxo intermediates) and adjust conditions (e.g., extended reaction times or higher H₂O₂ concentrations) .
Q. How do conflicting data on biological activity between in vitro and in vivo models arise, and how can they be resolved?
- Pharmacokinetic factors : Poor oral bioavailability due to hydrophobicity can be addressed by introducing hydrophilic groups (e.g., hydroxyl or amine moieties) .
- Metabolic stability : Use LC-MS to identify metabolites and modify vulnerable sites (e.g., replacing labile ester linkages with amides) .
- Species-specific differences : Cross-validate results in multiple animal models (e.g., rodents vs. zebrafish) .
Q. What computational methods are effective for predicting the binding mode of this compound to protein targets?
- Molecular dynamics (MD) simulations : To study conformational flexibility and stability of ligand-protein complexes .
- Free energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications .
- Machine learning models : Train on datasets of quinazolinone derivatives to predict activity against novel targets .
Methodological Notes
- Synthetic protocols : For reproducibility, document reaction parameters (e.g., DMF as a solvent for nucleophilic substitutions, room temperature for stability-sensitive steps) .
- Data interpretation : Cross-reference spectral data with literature (e.g., NMR shifts for quinazolinone protons typically appear at δ 7.5–8.5 ppm) .
- Contradictions in evidence : Resolve discrepancies in biological activity by revisiting assay conditions (e.g., cell line selection, concentration ranges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
